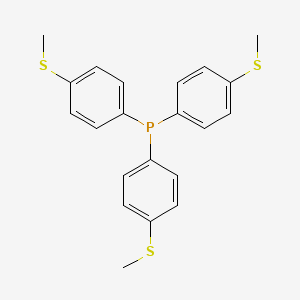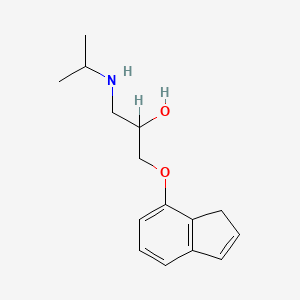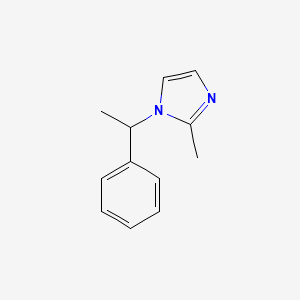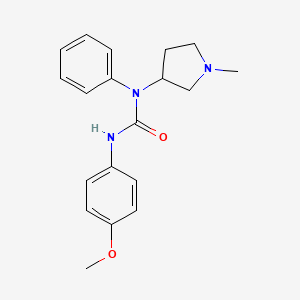![molecular formula C4H9NO5 B1615729 Oxalato de bis[(2-hidroxietil)amonio] CAS No. 2799-19-1](/img/structure/B1615729.png)
Oxalato de bis[(2-hidroxietil)amonio]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[(2-hydroxyethyl)ammonium] oxalate is an organic compound with the chemical formula C6H16N2O6. It is a colorless crystalline powder that is soluble in water. The compound consists of two 2-hydroxyethylammonium cations and one oxalate anion. It is commonly used in chemical laboratories as a complexing agent for metal ions, aiding in precipitation, separation, and quantitative analysis .
Aplicaciones Científicas De Investigación
Bis[(2-hydroxyethyl)ammonium] oxalate has a wide range of applications in scientific research:
Chemistry: Used as a complexing agent for metal ions in analytical chemistry, aiding in the precipitation, separation, and quantitative analysis of metal ions.
Biology: Employed in biochemical assays and studies involving metal ion interactions.
Medicine: Investigated for potential therapeutic applications due to its ability to chelate metal ions.
Industry: Utilized in various industrial processes that require metal ion complexation and separation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bis[(2-hydroxyethyl)ammonium] oxalate can be synthesized by reacting 2-aminoethanol with oxalic acid. The reaction typically involves mixing equimolar amounts of 2-aminoethanol and oxalic acid in water, followed by heating the mixture to facilitate the reaction. The product is then crystallized out of the solution .
Industrial Production Methods: Industrial production of bis[(2-hydroxyethyl)ammonium] oxalate follows a similar synthetic route but on a larger scale. The reaction conditions, such as temperature, concentration, and reaction time, are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods .
Types of Reactions:
Oxidation: Bis[(2-hydroxyethyl)ammonium] oxalate can undergo oxidation reactions, where the 2-hydroxyethyl groups are oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can also participate in reduction reactions, where the oxalate anion can be reduced to form glycolate or other reduced species.
Substitution: Substitution reactions can occur at the ammonium groups, where the 2-hydroxyethyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic conditions to facilitate the reaction.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Glycolate, reduced oxalate species.
Substitution: Compounds with substituted ammonium groups.
Mecanismo De Acción
The mechanism of action of bis[(2-hydroxyethyl)ammonium] oxalate primarily involves its ability to chelate metal ions. The 2-hydroxyethyl groups and the oxalate anion coordinate with metal ions, forming stable complexes. This chelation process can alter the solubility, reactivity, and bioavailability of the metal ions, making it useful in various applications .
Comparación Con Compuestos Similares
Ammonium oxalate: Consists of ammonium cations and oxalate anions, used as an analytical reagent and reducing agent.
Bis(2-hydroxyethyl) oxalate: Similar structure but lacks the ammonium groups, used in organic synthesis and as an intermediate in various chemical processes.
Uniqueness: Bis[(2-hydroxyethyl)ammonium] oxalate is unique due to the presence of both 2-hydroxyethylammonium cations and oxalate anions, which enhances its ability to form stable complexes with metal ions. This dual functionality makes it more versatile compared to similar compounds .
Propiedades
Número CAS |
2799-19-1 |
|---|---|
Fórmula molecular |
C4H9NO5 |
Peso molecular |
151.12 g/mol |
Nombre IUPAC |
2-aminoethanol;oxalic acid |
InChI |
InChI=1S/C2H7NO.C2H2O4/c3-1-2-4;3-1(4)2(5)6/h4H,1-3H2;(H,3,4)(H,5,6) |
Clave InChI |
ZJPQDKXTCFZBHS-UHFFFAOYSA-N |
SMILES |
C(CO)N.C(CO)N.C(=O)(C(=O)O)O |
SMILES canónico |
C(CO)N.C(=O)(C(=O)O)O |
Key on ui other cas no. |
2799-19-1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


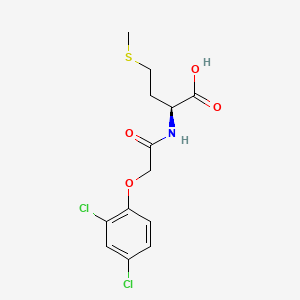
![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/structure/B1615647.png)
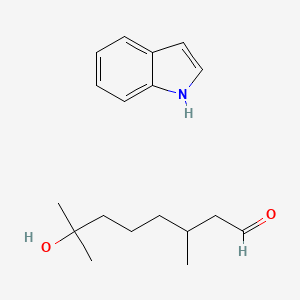
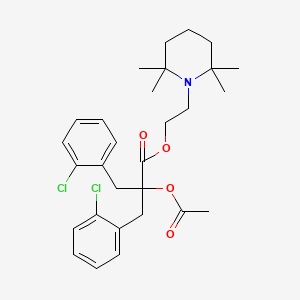
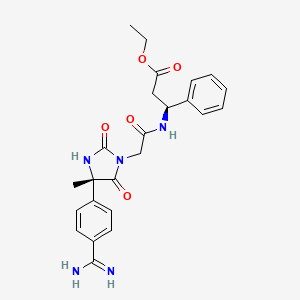
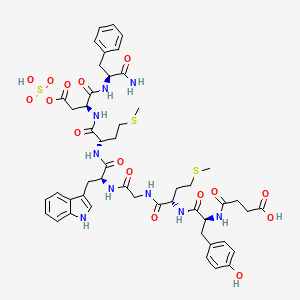
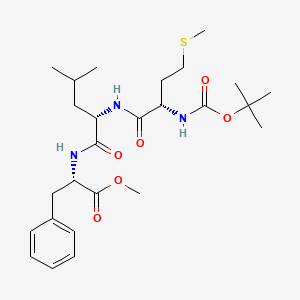
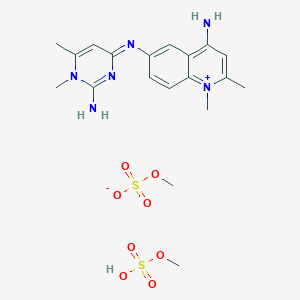

![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol](/img/structure/B1615658.png)
